molecular formula C22H20N4O3S B2880241 1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 1226441-53-7

1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2880241
CAS No.: 1226441-53-7
M. Wt: 420.49
InChI Key: RHPKHWDWTGXJEE-UHFFFAOYSA-N
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Description

1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting a thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the furan ring: The furan-2-yl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Piperidine ring formation: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide.

    Indole synthesis: The indole moiety can be constructed using a Fischer indole synthesis or other suitable methods.

    Final coupling: The various synthesized intermediates are then coupled together using peptide coupling reagents like EDCI or DCC to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The furan and indole rings can be oxidized under strong oxidative conditions, leading to ring-opening or formation of quinone-like structures.

    Reduction: The compound can be reduced at the carbonyl groups to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the indole and furan moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reducing carbonyl groups.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated derivatives or acylated products.

Scientific Research Applications

1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its diverse functional groups and biological activity.

    Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: Use as a probe to study molecular interactions and mechanisms in cells.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is likely to involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s diverse functional groups allow it to engage in multiple types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione: Similar structure but lacks the methyl group on the indole ring.

    1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1-one: Similar structure but with a ketone instead of a dione.

Uniqueness

The presence of both the furan and indole rings, along with the thiadiazole and piperidine moieties, makes 1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione unique. This combination of functional groups provides a versatile scaffold for further chemical modifications and potential biological activity.

Properties

IUPAC Name

1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-13-18(15-5-2-3-6-16(15)23-13)19(27)22(28)26-10-8-14(9-11-26)20-24-25-21(30-20)17-7-4-12-29-17/h2-7,12,14,23H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPKHWDWTGXJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCC(CC3)C4=NN=C(S4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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